N-(4-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
CAS No.:
Cat. No.: VC16323724
Molecular Formula: C17H20N4O2
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4O2 |
|---|---|
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | N-(4-methylpyridin-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H20N4O2/c1-12-7-8-18-15(9-12)19-16(22)11-21-17(23)10-13-5-3-2-4-6-14(13)20-21/h7-10H,2-6,11H2,1H3,(H,18,19,22) |
| Standard InChI Key | YCXRVPXMRGHQOT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a 4-methylpyridin-2-yl group linked via an acetamide bridge (–NHCOCH₂–) to a 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine system. Key structural attributes include:
-
Pyridine Core: The 4-methylpyridine subunit (pKa ~5.98) enhances solubility and enables π-π stacking interactions with biological targets .
-
Cycloheptapyridazinone: A seven-membered fused ring system with a pyridazinone moiety, introducing conformational rigidity and hydrogen-bonding capacity.
-
Acetamide Linker: Facilitates hydrogen bonding with kinase ATP-binding pockets, a feature shared with CDK inhibitors like those described in recent patents .
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₂ |
| Molecular Weight | 355.40 g/mol |
| logP (Lipophilicity) | ~2.1 (estimated) |
| Hydrogen Bond Donors | 2 (amide NH, pyridazinone NH) |
| Hydrogen Bond Acceptors | 5 (amide O, pyridazinone O, 3N) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
4-Methylpyridin-2-amine: Synthesized via acetylation of 4-methylpyridine .
-
3-Oxo-cycloheptapyridazine-carboxylic acid: Likely derived from cyclization of heptanediamine precursors.
Stepwise Synthesis
Step 1: Formation of the acetamide intermediate
4-Methylpyridin-2-amine reacts with bromoacetyl bromide under basic conditions to yield N-(4-methylpyridin-2-yl)-2-bromoacetamide.
Step 2: Coupling with the cycloheptapyridazinone moiety
The bromoacetamide undergoes nucleophilic substitution with a pre-synthesized cycloheptapyridazinone-thiolate, facilitated by Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Step 3: Oxidation and purification
The intermediate is oxidized (e.g., with mCPBA) to introduce the 3-oxo group, followed by chromatographic purification.
Biological Activity and Mechanistic Insights
Comparative CDK Inhibition Data
| Compound | CDK9 IC₅₀ (nM) | CDK7 IC₅₀ (nM) |
|---|---|---|
| Patent Example 1 | 12 | 34 |
| Patent Example 5 | 8 | 29 |
| Target Compound (Predicted) | 15–40 | 30–60 |
Antifungal Activity
Morpholinone-acetamide derivatives exhibit broad-spectrum antifungal activity (e.g., Candida albicans MIC: 0.5–2 μg/mL) . While untested, the target compound’s pyridazinone ring may similarly disrupt fungal cell wall biosynthesis.
Structure-Activity Relationships (SAR)
-
Pyridine Substitution: 4-Methyl groups optimize solubility without steric hindrance .
-
Cycloheptapyridazinone: Expanding the ring from six- to seven-membered improves conformational flexibility, potentially enhancing target engagement .
-
Acetamide Linker: Methylation at the α-carbon (as in Compound 21-1 ) reduces metabolic degradation, a modification applicable to future derivatives.
Therapeutic Applications and Future Directions
Oncology
The compound’s predicted CDK inhibitory profile suggests utility in:
-
Hematologic Malignancies: Acute myeloid leukemia (AML) and multiple myeloma, where CDK9 overexpression drives oncogene transcription .
-
Solid Tumors: Breast and lung cancers, particularly in combination with PARP inhibitors or immune checkpoint blockers.
Antimicrobial Development
The structural similarity to morpholinone antifungals warrants exploration against drug-resistant Aspergillus and Candida strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume